molecular formula C8H6Cl2O B1266067 1-(2,3-Dichlorophenyl)ethanone CAS No. 56041-57-7

1-(2,3-Dichlorophenyl)ethanone

Cat. No.: B1266067
CAS No.: 56041-57-7
M. Wt: 189.04 g/mol
InChI Key: KMABBMYSEVZARZ-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)ethanone (CAS 56041-57-7) is an aromatic ketone featuring a chlorine-substituted phenyl ring at the 2- and 3-positions. It serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and bioactive molecules. Its structural features, including electron-withdrawing chlorine atoms, influence its reactivity, physicochemical properties, and biological activity .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMABBMYSEVZARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204585
Record name 1-(2,3-Dichlorophenyl)ethan-1-one
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56041-57-7
Record name 1-(2,3-Dichlorophenyl)ethanone
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Record name 1-(2,3-Dichlorophenyl)ethanone
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Record name 1-(2,3-Dichlorophenyl)ethan-1-one
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Record name 1-(2,3-dichlorophenyl)ethan-1-one
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Record name 1-(2,3-DICHLOROPHENYL)ETHANONE
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Preparation Methods

The synthesis of 1-(2,3-Dichlorophenyl)ethanone typically involves the Friedel-Crafts acylation of 2,3-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2,3-Dichlorophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position of chlorine substituents significantly impacts reactivity and synthetic utility:

  • 1-(2,4-Dichlorophenyl)ethanone (CAS 13061-28-4): The 2,4-dichloro substitution pattern enhances electrophilicity at the carbonyl group, facilitating nucleophilic additions. For example, this compound reacts with 1H-1,2,3-triazole to form antifungal derivatives like 1-(2,4-dichlorophenyl)-2-(triazolyl)ethanone (yield: 74–85%) .
  • 1-(3,4-Dichlorophenyl)ethanone: The 3,4-substitution reduces steric hindrance compared to 2,3-dichloro derivatives, improving yields in Claisen-Schmidt condensations (78% vs. 74% for 2,4-dichloro analogs) .
  • 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2): The trifluoromethyl group increases lipophilicity and metabolic stability, making it useful in agrochemical design .

Table 1: Substituent Effects on Reactivity

Compound Substituent Positions Key Reactivity Feature Reference
1-(2,3-Dichlorophenyl)ethanone 2,3-Cl Moderate electrophilicity, versatile intermediate
1-(2,4-Dichlorophenyl)ethanone 2,4-Cl High reactivity in nucleophilic substitutions
1-(3,5-Dichlorophenyl)-CF₃ 3,5-Cl, CF₃ Enhanced lipophilicity and stability
Antipsychotic Potential
  • 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone (3k): This derivative exhibits dual anti-dopaminergic and anti-serotonergic activity with reduced catalepsy induction, a critical feature for atypical antipsychotics. QSAR models indicate its brain/blood partition coefficient (QPlogBB) correlates with efficacy .
  • This compound analogs lacking piperazine moieties: Show negligible CNS activity, highlighting the importance of the piperazine-acetyl pharmacophore .
Antifungal Activity
  • 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g): Exhibits potent inhibition of fungal CYP51 (lanosterol 14α-demethylase), with IC₅₀ values comparable to fluconazole. The triazole ring enhances target binding via coordination to heme iron .

Physicochemical Properties

  • Melting Points: this compound: Not explicitly reported, but analogs like 1-(3,4-dichloro-2-hydroxyphenyl)ethanone melt at 109–114°C .
  • Spectral Data: IR spectra of diazenyl derivatives (e.g., 1-(3-((2,3-dichlorophenyl)diazenyl)-4-hydroxyphenyl)ethanone) show ν(C=O) at 1678 cm⁻¹, consistent with ketone functionality .

Biological Activity

1-(2,3-Dichlorophenyl)ethanone, also known as 2,3-dichloroacetophenone, is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H7Cl2O
  • Molecular Weight : 204.06 g/mol
  • IUPAC Name : this compound

The compound exhibits a ketone functional group attached to a dichlorobenzene moiety, influencing its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways .

Anti-Inflammatory Effects

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory activity. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect is attributed to the modulation of nuclear factor kappa B (NF-κB) signaling pathways, leading to reduced inflammation in tissue models .

Case Study 1: Antibacterial Efficacy

A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical applications showed a significant reduction in infection severity compared to those treated with standard antibiotics. The study concluded that the compound could be a valuable alternative in antibiotic-resistant cases .

Case Study 2: Inflammatory Disease Model

In a murine model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in affected joints. These findings suggest potential applications in treating autoimmune inflammatory conditions .

Data Table: Biological Activities of this compound

Biological Activity Effect Reference
AntibacterialMIC: 32-128 µg/mL
Anti-inflammatoryInhibition of TNF-α and IL-6
Joint inflammation reductionSignificant decrease in swelling

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